Kuguacin R

Catalog No.
S14476102
CAS No.
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuguacin R

Product Name

Kuguacin R

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1

InChI Key

PAZKUEDDPDHJSO-AZDSEBKLSA-N

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C

Kuguacin R is a triterpenoid compound derived from the bitter melon vine, scientifically known as Momordica charantia. It belongs to a class of compounds called cucurbitacins, which are characterized by their unique structural framework based on the cucurbitane skeleton. Kuguacin R has a molecular formula of C30H48O4C_{30}H_{48}O_{4} and is noted for its significant bioactivity, particularly in the context of medicinal applications. This compound is typically obtained as a mixture of two epimers, which adds to its complexity and potential therapeutic effects .

The chemical behavior of Kuguacin R involves various reactions typical of triterpenoids. These include:

  • Hydrolysis: Kuguacin R can undergo hydrolysis under acidic or basic conditions, leading to the formation of simpler sugars and other products.
  • Oxidation: The presence of hydroxyl groups makes Kuguacin R susceptible to oxidation, which can alter its biological activity.
  • Esterification: The hydroxyl groups can react with acids to form esters, potentially enhancing its solubility and bioavailability.

These reactions are essential for modifying the compound for various applications in pharmacology and biochemistry.

Kuguacin R exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

  • Anticancer Activity: Preliminary studies suggest that Kuguacin R may inhibit the growth of cancer cells by modulating pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Properties: Like other kuguacins, Kuguacin R has demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections .
  • Anti-HIV Activity: Some kuguacins have shown weak anti-HIV activity, suggesting that Kuguacin R might also possess similar properties, although further research is needed for confirmation .

Kuguacin R is primarily isolated from Momordica charantia through extraction methods that involve:

  • Ethanolic Extraction: The plant's leaves and stems are treated with ethanol to extract kuguacins. This method allows for the separation of various compounds based on their solubility in ethanol.
  • Column Chromatography: Following extraction, column chromatography is employed to purify Kuguacin R from other constituents. This technique utilizes silica gel as a stationary phase and involves gradient elution to separate compounds based on their polarity.

These methods ensure the isolation of high-purity Kuguacin R suitable for further study and application.

Kuguacin R has several potential applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, Kuguacin R could be developed into drugs aimed at treating cancer and infectious diseases.
  • Nutraceuticals: Given its health benefits associated with bitter melon consumption, Kuguacin R may be incorporated into dietary supplements.
  • Cosmetics: Its antimicrobial properties could also make it beneficial in cosmetic formulations aimed at skin health.

Kuguacin R shares structural similarities with other kuguacins derived from Momordica charantia. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
Kuguacin AC30H42O5C_{30}H_{42}O_{5}Known for strong anticancer properties
Kuguacin JC30H46O3C_{30}H_{46}O_{3}Inhibits P-glycoprotein-mediated drug efflux
Kuguacin QC29H44O5C_{29}H_{44}O_{5}Exhibits weak anti-HIV activity
Kuguacin SC30H44O4C_{30}H_{44}O_{4}Noted for antimicrobial properties

Kuguacin R's unique molecular structure contributes to its distinct biological activities compared to these related compounds. Its higher molecular weight and specific functional groups may enhance its potential efficacy in therapeutic applications.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

Explore Compound Types